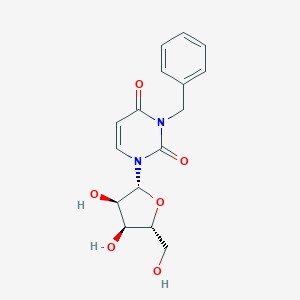

Uridine, 3-(phenylmethyl)-

Description

Structure

3D Structure

Properties

CAS No. |

14985-34-3 |

|---|---|

Molecular Formula |

C16H18N2O6 |

Molecular Weight |

334.32 g/mol |

IUPAC Name |

3-benzyl-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C16H18N2O6/c19-9-11-13(21)14(22)15(24-11)17-7-6-12(20)18(16(17)23)8-10-4-2-1-3-5-10/h1-7,11,13-15,19,21-22H,8-9H2/t11-,13-,14-,15-/m1/s1 |

InChI Key |

DBYRVSQCTWOQRS-NMFUWQPSSA-N |

SMILES |

C1=CC=C(C=C1)CN2C(=O)C=CN(C2=O)C3C(C(C(O3)CO)O)O |

Isomeric SMILES |

C1=CC=C(C=C1)CN2C(=O)C=CN(C2=O)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C=CN(C2=O)C3C(C(C(O3)CO)O)O |

Synonyms |

N(3)-benzyluridine |

Origin of Product |

United States |

Synthetic Methodologies for Uridine, 3 Phenylmethyl

N-Benzylation of Uridine (B1682114) Derivatives

The direct benzylation of unprotected uridine is challenging due to the presence of multiple nucleophilic sites, including the hydroxyl groups of the ribose sugar and the N3-proton of the uracil (B121893) base. To achieve selective N3-benzylation, a strategic approach involving the use of benzylating agents and protecting groups is essential.

Benzyl (B1604629) chloride and benzyl bromide are the most commonly employed reagents for introducing the benzyl group onto the uridine scaffold. The choice between these two agents can influence the reaction rate, with benzyl bromide generally being more reactive. The benzylation reaction is typically carried out in the presence of a base, which deprotonates the N3 position of the uracil ring, thereby activating it for nucleophilic attack on the benzyl halide.

A common procedure involves the reaction of a suitably protected uridine derivative with benzyl chloride or bromide in a polar aprotic solvent. For instance, a patented method describes the reaction of a protected L-uridine with benzyl chloride in the presence of a weak base like sodium bicarbonate to introduce the benzyl group at the N3-position jst.go.jp. Another study reports the benzylation of uridine with benzyl bromide in the presence of sodium hydride in dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), which resulted in the formation of N3-benzyluridine alongside other benzylated products ub.edu.

To direct the benzylation specifically to the N3 position of the uracil ring, it is crucial to protect the hydroxyl groups of the ribose moiety. The selection of appropriate protecting groups is a cornerstone of nucleoside synthesis, preventing undesired side reactions such as O-alkylation.

Commonly used protecting groups for the 2'- and 3'-hydroxyl groups of uridine include acetals, such as the isopropylidene group, which can be introduced by reacting uridine with 2,2-dimethoxypropane. Silyl ethers, like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), are also frequently employed to protect the hydroxyl functions. The 5'-hydroxyl group is often protected with a trityl (Tr) or a substituted trityl group.

For instance, the synthesis of N-benzoyl-2',3'-O-isopropylidene uridine has been developed as a key intermediate, where the isopropylidene group shields the cis-diols of the ribose, allowing for selective modification of the base nih.gov. The use of such protected intermediates ensures that the N3-position is the most accessible and reactive site for benzylation.

The uracil moiety itself can also be protected to modulate reactivity. For example, the N1 position can be protected with a tert-butyloxycarbonyl (Boc) group, which facilitates selective alkylation at the N3 position. This protecting group can subsequently be removed under mild conditions nih.gov.

The efficiency of the N3-benzylation reaction is highly dependent on the optimization of various reaction parameters, including the choice of base, solvent, temperature, and reaction time. The goal is to maximize the yield of the desired N3-benzylated product while minimizing the formation of byproducts.

The selection of the base is critical. Strong bases like sodium hydride (NaH) are effective in deprotonating the N3-amide proton, but their high reactivity can sometimes lead to side reactions. Weaker bases, such as sodium bicarbonate (NaHCO3) or potassium carbonate (K2CO3), offer a milder alternative and can provide good yields under appropriate conditions jst.go.jp.

The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate. Polar aprotic solvents like DMF, DMSO, and acetonitrile (B52724) are generally preferred for SN2 reactions such as N-benzylation.

Temperature and reaction time are also key variables to control. A patented procedure for the synthesis of 3-benzyl-L-uridine specifies a reaction temperature of 80–100 °C for 2–4 hours when using benzyl chloride and sodium bicarbonate in DMF jst.go.jp. Optimization studies for similar N-alkylation reactions on heterocyclic scaffolds have shown that a systematic variation of these parameters is necessary to achieve the desired regioselectivity and yield researchgate.netacs.org.

Table 1: Summary of Reaction Conditions for N-Benzylation of Uridine Derivatives

| Benzylating Agent | Base | Solvent | Protecting Groups | Temperature (°C) | Yield (%) | Reference |

| Benzyl Bromide | Sodium Hydride | DMSO/DMF | None (mixture of products) | Not specified | 30.5 (N3-benzyluridine) | ub.edu |

| Benzyl Chloride | Sodium Bicarbonate | DMF | Acyl (on ribose) | 80–100 | High (not specified) | jst.go.jp |

This table provides a summary of representative reaction conditions and is not exhaustive.

Stereoselective Synthesis Approaches for Related Analogs

The synthesis of Uridine, 3-(phenylmethyl)- itself does not typically involve the creation of a new stereocenter at the N3-position, as the nitrogen atom is planar in the uracil ring. However, the stereochemistry of the starting uridine, which is derived from D-ribose, is retained throughout the synthesis. The anomeric configuration (β) of the glycosidic bond is crucial for the biological activity of nucleosides and their analogs.

When considering the synthesis of related analogs with modifications to the ribose moiety, stereoselectivity becomes a critical aspect. For example, in the synthesis of nucleoside analogs with altered sugar puckering or substitutions on the sugar ring, the stereochemical outcome of the reactions is of paramount importance. The choice of protecting groups on the sugar can influence the conformation of the ribofuranose ring and, consequently, the stereoselectivity of reactions at adjacent positions. While direct studies on the influence of the 3-benzyl group on the stereoselectivity of subsequent sugar modifications are not extensively documented, it is a factor that would need to be considered in the design of more complex analogs.

Considerations for Yield and Purity in Preparative Chemistry

In the preparative scale synthesis of Uridine, 3-(phenylmethyl)-, maximizing the yield and ensuring high purity of the final product are primary objectives. Several factors contribute to achieving these goals.

Purity: The purity of the final compound is critical for its intended applications. Potential impurities can arise from several sources:

Isomeric byproducts: Incomplete regioselectivity can lead to contamination with other benzylated isomers.

Unreacted starting materials: Incomplete reactions can leave residual protected or unprotected uridine derivatives.

Reagents and byproducts from the reaction: Residual base, solvent, and byproducts from the benzylating agent need to be removed.

Purification is typically achieved through chromatographic techniques. Column chromatography on silica (B1680970) gel is a standard method for separating the desired product from impurities. The choice of eluent system is optimized to achieve good separation. For example, a patent describes the purification of 3-benzyl-L-uridine by column chromatography jst.go.jp. The purity of the final product is then confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Molecular and Supramolecular Interaction Mechanisms of Uridine, 3 Phenylmethyl

Receptor Binding Investigations

The exploration of 3-benzyluridine's effects on the central nervous system has led to significant findings regarding its receptor binding profile. These investigations have not only helped to characterize potential new therapeutic targets but have also clarified the compound's relationship with well-established neurotransmitter systems.

The concept of a distinct uridine (B1682114) receptor in the central nervous system has been a subject of investigation, with studies on uridine analogs like 3-benzyluridine providing crucial evidence. Research has demonstrated that N3-substituted uridines, including 3-benzyluridine, exhibit potent hypnotic activity when administered intracerebroventricularly in mice. nih.gov This has led to the postulation of specific binding sites, or "uridine receptors," that mediate these CNS depressant effects. nih.gov

Further characterization of these binding sites was achieved through radioligand binding assays. For instance, [3H]N3-phenacyluridine, a related analog, was found to bind to synaptic membranes from the bovine brain in a concentration-dependent manner. Scatchard analysis of this binding revealed a single component, suggesting the presence of a specific receptor. nih.gov The distribution of these binding sites within the rat brain was found to be highest in the striatum, followed by the thalamus, cerebral cortex, cerebellum, midbrain, and medulla oblongata. nih.gov These findings support the existence of novel uridine receptors in the CNS that are involved in regulating sleep and other neurological functions.

The specificity and affinity of uridine analogs for these novel binding sites have been further elucidated through comparative studies. The hypnotic potency of different isomers of N3-substituted uridines has been shown to correlate with their ability to inhibit the binding of radiolabeled ligands. For example, the potent hypnotic, N3-(S)-(+)-alpha-hydroxy-beta-phenethyluridine, strongly inhibited [3H]N3-phenacyluridine binding, while its (R)-isomer was significantly less effective. nih.gov

The inhibitory constants (Ki) of various uridine analogs have been determined, providing a quantitative measure of their affinity for the putative uridine receptor. These studies indicate that structural modifications to the uridine molecule, particularly at the N3 position, can significantly impact binding affinity and subsequent biological activity. The data from these investigations strongly suggest that the observed hypnotic effects are mediated by specific interactions with these novel CNS binding sites. nih.govnih.gov

Table 1: Inhibitory Constants (Ki) of Uridine Analogs for the Putative Uridine Receptor

| Compound | Ki (nM) |

|---|---|

| N3-phenacyluridine | 0.65 |

| N3-(S)-(+)-alpha-hydroxy-beta-phenethyluridine | 10.2 |

| alpha-hydroxy-beta-phenethyluridine (racemate) | 397.4 |

| N3-(R)-(-)-alpha-hydroxy-beta-phenethyluridine | 1908 |

To determine whether the effects of 3-benzyluridine and related compounds are mediated through established neurotransmitter systems, their interactions with known CNS receptors have been assessed. Studies investigating the affinity of N3-phenacyluridine, a structurally similar and potent hypnotic uridine analog, for benzodiazepine, GABA, 5-HT (serotonin), and adenosine (B11128) receptors found the affinities to be quite low. nih.govebi.ac.uk

This lack of significant binding to these major CNS receptors suggests that the hypnotic and other central effects of N3-substituted uridines are not primarily due to direct modulation of the benzodiazepine, GABAergic, serotonergic, or adenosinergic systems. nih.gov This finding further supports the hypothesis that these compounds act through a novel and distinct uridine receptor system within the central nervous system. nih.govebi.ac.uk The pharmacological profile of these compounds, therefore, appears to be unique and not a derivative of interactions with these well-characterized receptor families.

Enzymatic Modulation and Interaction Studies

In addition to receptor binding, the physiological effects of 3-benzyluridine are also influenced by its interaction with enzymes involved in pyrimidine (B1678525) metabolism. These interactions can affect the bioavailability and metabolic fate of both the compound itself and endogenous nucleosides.

Uridine phosphorylase is a key enzyme in the pyrimidine salvage pathway, responsible for the catabolism of uridine. Inhibitors of this enzyme can increase the circulating levels of uridine, which has potential therapeutic applications. 5-Benzylacyclouridine (B1219635) (BAU), a compound structurally related to 3-benzyluridine, has been identified as a potent and specific inhibitor of uridine phosphorylase. creative-enzymes.com

Studies on BAU have demonstrated its ability to dramatically reduce the clearance of uridine by the liver. creative-enzymes.com For instance, in the presence of 100 µM BAU, the clearance of a radioactive uridine spike was extensively reduced, and its half-life was extended by 5- to 6-fold. creative-enzymes.com Even at a lower concentration of 20 µM, BAU increased the half-life of exogenously added uridine by approximately 10-fold. creative-enzymes.com While direct data on 3-benzyluridine's inhibition of uridine phosphorylase is not as extensively detailed in the provided search results, the potent inhibitory activity of its close analog, 5-benzylacyclouridine, suggests that modifications at the benzyl (B1604629) position of the uracil (B121893) ring are critical for interaction with this enzyme. A series of 5-aryl-substituted analogues of 5-benzylacyclouridine were synthesized and showed enhanced potency, indicating that the benzyl group plays a significant role in the inhibitory activity. wikipedia.org

Table 2: Effect of 5-Benzylacyclouridine (BAU) on Uridine Half-Life

| BAU Concentration | Effect on Uridine Half-Life |

|---|---|

| 20 µM | ~10-fold increase |

| 100 µM | 5- to 6-fold extension of spike half-life |

The pyrimidine metabolism pathway consists of a network of enzymes crucial for the synthesis and degradation of nucleotides. nih.gov While direct studies on the interaction of 3-benzyluridine with other specific pyrimidine metabolism enzymes are not extensively detailed in the available research, its nature as a uridine analog suggests potential interactions.

Key enzymes in this pathway include uridine-cytidine kinase , which catalyzes the phosphorylation of uridine and cytidine (B196190) to their respective monophosphates, a critical step in the salvage pathway. nih.gov Another important enzyme is thymidine (B127349) phosphorylase , which is involved in the catabolism of thymidine and deoxyuridine. wikipedia.orgOrotate phosphoribosyltransferase is a key enzyme in the de novo synthesis of pyrimidines, catalyzing the formation of orotidine (B106555) 5'-monophosphate. wikipedia.org Finally, cytidine deaminase plays a role in converting cytidine to uridine. nih.gov Given that 3-benzyluridine is a modified uridine, it is plausible that it could act as a substrate or inhibitor for enzymes that process uridine, such as uridine-cytidine kinase. However, without specific experimental data, the nature and extent of these interactions remain speculative.

Potential Impact on Glycosyltransferase Activity

Currently, there is no specific data in the scientific literature detailing the impact of Uridine, 3-(phenylmethyl)- on glycosyltransferase activity. Glycosyltransferases are a crucial class of enzymes involved in the synthesis of complex carbohydrates and glycoconjugates. While various uridine derivatives have been investigated as potential inhibitors or substrates for these enzymes, research specifically characterizing the interaction between 3-benzyluridine and any glycosyltransferase is not publicly documented. Therefore, its role as a potential inhibitor, substrate, or modulator of this enzyme class remains uncharacterized.

Analysis of Interactions with Cytochrome P450 and Uridine 5′-Diphospho-Glucuronosyltransferase Enzymes

The interaction of Uridine, 3-(phenylmethyl)- with the primary enzymes of drug metabolism, Cytochrome P450 (CYP450) and Uridine 5′-diphospho-glucuronosyltransferases (UGTs), has not been reported.

Interaction Data Summary

| Enzyme Family | Interaction Type | Findings |

| Cytochrome P450 (CYP) | Substrate, Inhibitor, or Inducer | No data available |

| Uridine 5′-Diphospho-Glucuronosyltransferase (UGT) | Substrate or Inhibitor | No data available |

This table reflects the absence of available research data.

CYP450 enzymes are central to Phase I metabolism, primarily performing oxidative reactions on xenobiotics. UGTs are key to Phase II metabolism, catalyzing the conjugation of glucuronic acid to various substrates to increase their water solubility and facilitate excretion. Without specific metabolism or inhibition studies, the pharmacokinetic profile of 3-benzyluridine and its potential for drug-drug interactions via these enzymatic pathways are unknown.

Intermolecular Binding Patterns and Noncovalent Interactions

A definitive analysis of the intermolecular binding patterns and noncovalent interactions of Uridine, 3-(phenylmethyl)- is not possible without an experimentally determined crystal structure or dedicated computational modeling studies, neither of which is available in the current body of scientific literature.

Noncovalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, are fundamental to a molecule's crystal packing, solubility, and interaction with biological targets. Based on its chemical structure, one could hypothesize potential interactions:

Hydrogen Bonding: The uridine moiety contains several hydrogen bond donors (N1-H, ribose hydroxyl groups) and acceptors (carbonyl oxygens, ribose oxygens).

π-π Stacking: Both the uracil ring and the benzyl group's phenyl ring are aromatic systems capable of engaging in stacking interactions.

However, without crystallographic data, the specific geometry, bond distances, and relative contribution of these potential interactions in the solid state or in a biological context cannot be detailed. The precise patterns of how these molecules arrange and interact with each other remain undetermined.

Biological Activities and Preclinical Investigation Modalities

Neuropharmacological Research

The neuropharmacological profile of 3-benzyluridine has been primarily characterized through a series of animal model studies investigating its sedative, hypnotic, and other central nervous system (CNS) depressant effects.

Research has demonstrated that 3-benzyluridine exhibits hypnotic activity, a key indicator of its central depressant effects. In studies involving intracerebroventricular (i.c.v.) injection in mice, 3-benzyluridine was found to induce sleep. oup.comgoogle.com Specifically, at a dose of 2.0 µmol per mouse, 3-benzyluridine induced a sleeping time of 28 minutes. regulations.gov The hypnotic effects are dose-dependent and highlight the compound's potential as a CNS depressant. ethernet.edu.et

Table 1: Hypnotic Activity of 3-benzyluridine in Mice

| Compound | Dose (µmol/mouse, i.c.v.) | Hypnotic Effect (Sleeping Time in minutes) |

|---|---|---|

| Uridine (B1682114), 3-(phenylmethyl)- | 2.0 | 28 |

The sleep-promoting effects of 3-benzyluridine have been further substantiated through electrocorticogram (ECoG) assessments in rats. oup.comgoogle.comoup.com When administered via intracerebroventricular infusion, a low dose of 10 pmol of 3-benzyluridine was shown to promote natural sleep. oup.comgoogle.comoup.com The analysis of the sleep architecture revealed that the cumulative time of paradoxical sleep (PS), but not slow-wave sleep (SWS), was significantly increased, showing a 1.4-fold increase compared to the control group. oup.com This was primarily due to an increase in the frequency of PS episodes. oup.com These findings suggest that 3-benzyluridine may play a role in the regulation of natural sleep, potentially through mechanisms distinct from those that induce artificial sleep, such as the loss of righting reflex. oup.com

Table 2: Effect of 3-benzyluridine on Natural Sleep in Rats

| Compound | Dose (pmol, i.c.v. infusion) | Primary Sleep Effect | Notable Change in Sleep Architecture |

|---|---|---|---|

| Uridine, 3-(phenylmethyl)- | 10 | Promotion of natural sleep | 1.4-fold increase in cumulative paradoxical sleep time |

Studies have explored the interaction of 3-benzyluridine and its derivatives with established CNS modulators, such as barbiturates and benzodiazepines. oup.com A derivative of 3-benzyluridine, N3-phenacyluridine, demonstrated a marked enhancement of pentobarbital- and diazepam-induced sleep. oup.com While specific quantitative data on the synergistic effects of 3-benzyluridine itself are part of ongoing research, initial findings with related compounds suggest a potentiation of the effects of these CNS depressants. For instance, N3-phenacyluridine enhanced pentobarbital-induced sleep by 6-fold and diazepam-induced sleep by 70-fold. oup.com

In addition to its hypnotic properties, 3-benzyluridine and its derivatives have been shown to modulate motor activity and coordination. oup.com Preclinical studies in mice have indicated that these compounds can lead to a decrease in spontaneous activity and cause motor incoordination. oup.com Furthermore, research into the broader CNS effects of these compounds has suggested potential anxiolytic properties, with some derivatives reported to have antianxiety effects in mice. oup.com

The route of administration has been identified as a critical factor in the biological activity of 3-benzyluridine. The hypnotic effects of the compound are prominently observed following intracerebroventricular injection. oup.comgoogle.com This method bypasses the blood-brain barrier, delivering the compound directly to the central nervous system. In contrast, intravenous administration did not produce hypnotic activity, suggesting that 3-benzyluridine may have limited ability to cross the blood-brain barrier. ethernet.edu.et

Antiviral Research

While direct studies on the antiviral activity of Uridine, 3-(phenylmethyl)- are limited in the available scientific literature, research into structurally related uridine derivatives bearing benzyl (B1604629) or benzoyl groups has shown promising antiviral potential against a range of viruses. It is important to note that the following findings pertain to these related compounds and not specifically to 3-benzyluridine.

For instance, a uridine derivative containing a benzoyl group demonstrated a significant antiviral effect against the Influenza A virus, with an IC50 value of 82 µM. Research has also been conducted on uracil (B121893) derivatives with N-benzyl substitutions as potential inhibitors of the Human Immunodeficiency Virus 1 (HIV-1). Specifically, 6-azido-1-benzyl-3-(3,5-dimethylbenzyl) uracil and 6-amino-1-benzyl-3-(3,5-dimethylbenzyl) uracil were identified as highly active and selective inhibitors of HIV-1 replication in vitro.

Furthermore, a series of uridine derivatives of 2-deoxy sugars have been evaluated for their antiviral properties against the Tick-Borne Encephalitis Virus (TBEV). Several of these compounds showed significant anti-TBEV activity with IC50 values ranging from 1.4 to 10.2 µM and exhibited low cytotoxicity. These findings suggest that the broader class of benzyl-substituted uridine analogs may be a valuable scaffold for the development of novel antiviral agents.

Assessment of General Antiviral Potential via Interference with Viral Replication Processes

Nucleoside analogs commonly exert antiviral effects by interfering with viral replication. Once inside a host cell, these compounds can be phosphorylated by host or viral kinases to their active triphosphate forms. These triphosphates can then act as competitive inhibitors or alternative substrates for viral RNA or DNA polymerases. Incorporation of the analog into the growing nucleic acid chain can lead to chain termination or introduce mutations, thereby halting viral replication.

Characterization of Specific Antiviral Activity in Preclinical Viral Models (e.g., Influenza A virus)

Research on various modified uridine nucleosides has demonstrated activity against a range of viruses, including Influenza A. The mechanism often involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp). For instance, some N3-substituted pyrimidine (B1678525) analogs have been investigated for their potential to disrupt the function of this essential viral enzyme.

A hypothetical study on 3-benzyluridine against Influenza A virus would involve cell culture-based assays to determine its 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) to calculate a selectivity index (SI). Further preclinical evaluation in animal models, such as mice or ferrets, would be necessary to assess its in vivo efficacy. To date, no such studies specifically investigating "Uridine, 3-(phenylmethyl)-" against Influenza A virus have been identified.

Anticancer Research

The antiproliferative activity of nucleoside analogs is a cornerstone of many cancer chemotherapies. These compounds can disrupt the synthesis of DNA and RNA, which are critical for rapidly dividing cancer cells. The introduction of a benzyl group at the N3 position of uridine could potentially create a molecule with steric or electronic properties that interfere with the enzymes involved in nucleotide metabolism or nucleic acid synthesis in cancer cells.

An in vitro assessment of 3-benzyluridine would typically involve treating various cancer cell lines (e.g., breast, colon, lung) with the compound and measuring its effect on cell viability and proliferation using assays like the MTT or colony formation assays. The IC50 values would be determined to quantify its potency. As of now, there is no published data from such in vitro or preclinical studies for "Uridine, 3-(phenylmethyl)-".

The primary mechanism by which nucleoside analogs exhibit anticancer activity is through the interference with nucleic acid synthesis. After conversion to their triphosphate forms, they can be incorporated into DNA or RNA, leading to chain termination or dysfunctional nucleic acids, which in turn can trigger apoptosis (programmed cell death).

For 3-benzyluridine, the bulky benzyl group at the N3 position would likely prevent its incorporation into a growing nucleic acid chain by DNA or RNA polymerases. Alternatively, it could act as an inhibitor of key enzymes in the pyrimidine salvage or de novo synthesis pathways, thereby depleting the pool of natural nucleotides available for cancer cell replication. Elucidating the precise molecular mechanism would require dedicated studies, which are not currently available.

Antimicrobial Research

The potential of nucleoside analogs as antibacterial agents is an area of active research. These compounds can target bacterial enzymes involved in nucleic acid synthesis or other essential metabolic pathways that are distinct from their mammalian counterparts, offering a degree of selectivity.

To evaluate the antibacterial activity of 3-benzyluridine, in vitro assays such as the broth microdilution method would be employed to determine the minimum inhibitory concentration (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria. No such studies have been reported for "Uridine, 3-(phenylmethyl)-", and therefore its spectrum of antibacterial activity, if any, is unknown.

Assessment of Antifungal Activity in In Vitro Assays

Currently, there is a lack of available scientific literature detailing the in vitro antifungal activity of Uridine, 3-(phenylmethyl)-. Searches for specific studies assessing its efficacy against common or pathogenic fungal strains did not yield any results. Broader research into related compounds, such as benzimidazole and triazole derivatives, has shown some antifungal properties, but these findings cannot be directly extrapolated to Uridine, 3-(phenylmethyl)-. nih.govchemistryjournal.netscielo.org.mx

Neuroprotective and Neurodegenerative Disease Models

While direct studies on Uridine, 3-(phenylmethyl)- are limited, research into its parent compound, Uridine, provides some insights into potential neuroprotective roles.

Impact on Nerve Regeneration and Functional Recovery in Sciatic Nerve Injury Models

There is no specific research available on the impact of Uridine, 3-(phenylmethyl)- on nerve regeneration. However, studies on Uridine have demonstrated significant positive effects in rat models of sciatic nerve injury. nih.govresearchgate.net

In one such study, short-term systemic administration of Uridine to rats following sciatic nerve transection resulted in long-term functional and electrophysiological improvements. turkishneurosurgery.org.tr Twelve weeks post-injury, the Uridine-treated group showed significant recovery in the Sciatic Functional Index (SFI) and nerve conduction velocity compared to the control group. nih.govresearchgate.net Histomorphological examination revealed that Uridine treatment enhanced the number of myelinated axons and improved nerve adherence and separability scores. nih.govturkishneurosurgery.org.tr These findings suggest that Uridine promotes morphological and functional recovery after peripheral nerve damage. nih.gov

Table 1: Effects of Uridine on Sciatic Nerve Recovery in Rats (12 Weeks Post-Injury)

| Parameter | Control Group | Uridine Group | Significance |

|---|---|---|---|

| Sciatic Functional Index (SFI) | Decreased | Recovered | p < 0.05 |

| Nerve Conduction Velocity (Electromyography) | Decreased | Recovered | p < 0.05 |

| Number of Myelinated Axons | Lower | Increased | p < 0.05 |

| Nerve Adherence & Separability | Poor | Enhanced | p < 0.05 |

Data derived from studies on the parent compound, Uridine, in rat models of sciatic nerve injury. nih.govresearchgate.net

Role in Experimental Models of Parkinson's Disease (e.g., 6-Hydroxydopamine-Induced)

Direct investigation into the role of Uridine, 3-(phenylmethyl)- in experimental models of Parkinson's disease is not available in the current literature. However, research on the parent molecule, Uridine , has shown a protective effect in a rat model where Parkinson's disease was induced by the neurotoxin 6-hydroxydopamine (6-OHDA). researchgate.net

The 6-OHDA model is widely used as it causes a massive loss of dopaminergic neurons, mimicking the pathology of Parkinson's disease. nih.govresearchgate.net In this model, Uridine administration was found to decrease behavioral disorders and prevent the death of dopaminergic neurons in the substantia nigra. researchgate.net The protective effects were associated with the preservation of mitochondrial function and the structural integrity of the myelin sheath around nerve fibers. researchgate.net

Modulation of Mitochondrial Bioenergetics and Redox State in Neural Tissues

No studies have specifically examined the effect of Uridine, 3-(phenylmethyl)- on mitochondrial bioenergetics and redox state in neural tissues. Research on Uridine suggests it plays a role in protecting mitochondrial function. nih.gov Studies have shown that Uridine can prevent disturbances in redox balance, energy production, and ion exchange in brain mitochondria under pathological conditions, such as those modeling Parkinson's disease. researchgate.net It has been shown to improve oxidative phosphorylation parameters and enhance the activity of the mitochondrial electron transport chain. mdpi.com Furthermore, Uridine may protect cells from hypoxic injury by reducing intracellular oxidative stress and promoting the synthesis of high-energy compounds like ATP. nih.gov The intracellular redox state is a critical modulator of cell differentiation and survival in the nervous system. nih.gov

Influence on Phospholipid and Myelin Synthesis in Nervous System Repair

The influence of Uridine, 3-(phenylmethyl)- on phospholipid and myelin synthesis has not been directly investigated. However, its precursor, Uridine , is known to be a critical component in the synthesis of membrane phospholipids. mdpi.com Uridine is converted in the brain to cytidine (B196190) triphosphate (CTP), which is a rate-limiting precursor for the synthesis of phosphatidylcholine, a key component of cell membranes. nih.gov Studies have shown that Uridine treatment can increase intracellular CTP levels and enhance phosphatidylcholine synthesis. nih.gov This pathway is crucial for neurite outgrowth and the formation of synaptic membranes. nih.govnih.gov

In the context of nerve repair, phospholipids are essential for rebuilding the myelin sheath, a lipid-rich layer that insulates axons. nih.gov The synthesis of major myelin lipids, including sphingolipids and cholesterol, is a critical aspect of nervous system repair. nih.gov By serving as a precursor for essential phospholipids, Uridine could theoretically support the remyelination process, although this has not been directly demonstrated for Uridine, 3-(phenylmethyl)-.

Metabolic Regulation and Homeostasis Research

There is no available research on the specific role of Uridine, 3-(phenylmethyl)- in metabolic regulation and homeostasis. However, the parent compound, Uridine , is recognized as a versatile metabolite that plays a significant role in various metabolic processes, including glucose and lipid homeostasis. nih.govscispace.com

Uridine is involved in the synthesis of glycogen through the formation of uridine diphosphate (B83284) glucose (UDP-glucose). researchgate.net It also influences the hexosamine biosynthetic pathway, which can affect protein modification and function. nih.gov Some studies suggest that uridine may help regulate energy balance. Abnormal blood uridine levels have been associated with metabolic disorders like diabetes and obesity. researchgate.net In animal models, Uridine supplementation has been shown to alleviate metabolic syndromes induced by high-carbohydrate diets by activating key signaling pathways like sirt1/AMPK and promoting glycogen synthesis. nih.gov

Effects on Protein Modification and Circadian Rhythms

There is currently no direct scientific evidence from preclinical studies to delineate the effects of Uridine, 3-(phenylmethyl)- on protein modification or circadian rhythms. The majority of research on this compound has centered on its enzymatic inhibition and its consequences for pyrimidine metabolism and cancer chemotherapy.

Protein modifications, such as glycosylation, are dependent on substrates derived from pathways like the hexosamine biosynthetic pathway. While a theoretical link could be made through the potential influence of 3-benzyluridine on UTP levels, this has not been experimentally explored.

Regarding circadian rhythms, uridine has been suggested to play a role in the regulation of sleep and other circadian processes. However, investigations into whether Uridine, 3-(phenylmethyl)-, through its modulation of uridine levels, can affect circadian rhythms have not been reported in the available scientific literature.

Table 1: Investigated Biological Activities of Uridine, 3-(phenylmethyl)-

| Biological Process | Direct Investigated Role of Uridine, 3-(phenylmethyl)- |

|---|---|

| Glycogen Synthesis | No direct studies found. |

| Hexosamine Biosynthetic Pathway | No direct studies found. |

| Protein Modification | No direct studies found. |

| Circadian Rhythms | No direct studies found. |

| Uridine Phosphorylase Inhibition | Potent and reversible inhibitor. |

Structure Activity Relationship Sar Studies of Uridine, 3 Phenylmethyl and Its Analogs

Role of the Benzyl (B1604629) Moiety and its Analogs in Modulating Activity

The benzyl group at the N3 position is not merely a placeholder; its specific chemical features are integral to the observed biological activity. The aromatic nature and steric bulk of the benzyl moiety play a significant role in the molecule's ability to bind effectively to its biological target.

Studies have demonstrated that the introduction of benzyl and analogous aromatic groups at the N3 position of uridine (B1682114) leads to or increases hypnotic activity. researchgate.net This suggests that a hydrophobic, aromatic interaction is likely a key component of the binding mode responsible for the CNS depressant effects. The activity can be further enhanced by modifying the benzyl ring itself. For example, derivatives such as N3-(2',4'-Dimethoxyphenacyl)uridine show significantly higher antinociceptive effects compared to the simpler N3-phenacyluridine, indicating that electronic and steric modifications to the phenyl ring can optimize target engagement. researchgate.netjst.go.jp

This principle is not unique to uridine derivatives. In other classes of biologically active molecules, the N-benzyl group is also a critical pharmacophore. For instance, in a series of pyrimidine (B1678525) derivatives designed as USP1/UAF1 deubiquitinase inhibitors, the N-benzyl moiety was essential for potency. acs.org Similarly, the replacement of a benzyl group with other substituents, such as cyclopentyl or nitrogen-containing heterocycles, often results in inactive compounds, reinforcing the importance of the specific properties of the benzyl group. acs.org

Impact of Sugar Moiety Modifications on Biological Efficacy

For the hypnotic activity of N3-substituted uridines, the ribose sugar was found to be a necessary component. researchgate.net However, alterations to the hydroxyl groups of the ribose can decrease this activity. This suggests that the specific hydrogen-bonding pattern provided by the ribose hydroxyls is important for the interaction with the CNS target. In one study, while N3-benzyluridine showed hypnotic effects when administered via intracerebroventricular (icv) injection, its activity was diminished upon intravenous (iv) administration. Interestingly, acetylating the sugar's hydroxyl groups restored hypnotic activity via the iv route, suggesting that the modification improved properties like metabolic stability or blood-brain barrier penetration. researchgate.net

The importance of the sugar moiety is a well-established principle in nucleoside chemistry. The removal or substitution of the 2'- or 3'-hydroxyl groups can lead to a significant decrease in potency for various targets. nih.gov For instance, in the context of P2Y6 receptor agonists, removing either the 2'- or 3'-hydroxyl group of uridine diphosphate (B83284) resulted in a more than 100-fold drop in potency. nih.gov Similarly, studies on antimycobacterial agents found that 5-substituted derivatives of 2'-deoxyribouridine were more effective than their corresponding ribo-analogs, indicating a preference for the deoxyribose sugar in that specific context. mdpi.com These findings collectively demonstrate that the sugar moiety is not just a scaffold but an active participant in determining the biological profile of nucleoside analogs.

Conformational Studies and Their Correlation with Biological Outcomes

The three-dimensional shape of a molecule is intrinsically linked to its biological function. For nucleoside analogs like 3-benzyluridine, two main sources of conformational flexibility are the pucker of the sugar ring and the orientation of the N3-benzyl group. Conformational analysis aims to understand the preferred spatial arrangements of the molecule and how these relate to its activity.

Computational methods, such as molecular dynamics (MD) simulations, are powerful tools for studying the conformational landscape of molecules like 3-benzyluridine. nih.govmdpi.com These simulations can reveal stable conformations and binding patterns when the molecule interacts with a protein target. nih.govmdpi.com For a series of uridine derivatives, MD simulations were used to confirm the stability of protein-ligand complexes identified through molecular docking, adding confidence to the predicted binding modes. mdpi.com While specific conformational studies on 3-benzyluridine itself are not extensively detailed in the literature, the principles derived from studies of related fluorinated uridine analogs and other derivatives show that understanding the molecule's 3D structure through techniques like X-ray crystallography and NMR is crucial for rationalizing its biological effects and designing improved analogs. researchgate.netmdpi.combohrium.com

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational approach that seeks to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. While specific QSAR studies focused exclusively on 3-benzyluridine analogs for CNS effects are not widely reported, the methodology is broadly applied to pyrimidine nucleosides and other relevant chemical series. researchgate.netresearchgate.net

A QSAR study on a series of pyrimidine derivatives with antileishmanial activity, for example, successfully developed models that could predict activity based on calculated molecular descriptors. researchgate.net These models, often generated using statistical methods like multiple linear regression (MLR), can identify key physicochemical properties—such as lipophilicity (logP), electronic properties, and steric parameters—that govern the activity of the compounds. researchgate.netresearchgate.net

More advanced three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further. They relate the biological activity of molecules to the shape and properties of their 3D molecular fields (e.g., steric and electrostatic fields). These analyses generate contour maps that visualize regions around the molecule where, for instance, bulky groups or positive charges would be favorable or unfavorable for activity. Such insights are invaluable for the rational design of new, more potent analogs before their synthesis. researchgate.net Applying these QSAR methodologies to 3-benzyluridine and its derivatives could provide a robust framework for optimizing their structures to enhance their desired therapeutic effects.

Advanced Analytical and Computational Investigations

Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of organic molecules in solution. For Uridine (B1682114), 3-(phenylmethyl)-, ¹H NMR spectroscopy is used to identify the chemical environment of each proton.

In studies characterizing this compound, the proton signals of the uracil (B121893) and ribose moieties, as well as the attached benzyl (B1604629) group, are distinctly assigned. For instance, the anomeric proton of the ribose ring (H-1') typically appears as a doublet at a distinct chemical shift, confirming the β-configuration of the glycosidic bond. The protons of the benzyl group usually appear as a multiplet in the aromatic region of the spectrum. The H-5 and H-6 protons of the uracil ring also show characteristic chemical shifts and coupling constants.

Research findings have reported the following ¹H NMR chemical shifts for Uridine, 3-(phenylmethyl)-, providing definitive evidence of its structure. dss.go.th

| Proton Assignment | Chemical Shift (δ) in CD₃OD (ppm) | Multiplicity / Coupling Constant (J) |

|---|---|---|

| H-6 | 8.04 | d, J = 8.1 Hz |

| Benzyl (m-H) | 7.40 - 7.33 | m |

| Benzyl (o-H) | 7.31 - 7.26 | m |

| Benzyl (p-H) | 7.26 - 7.20 | m |

These assignments, often confirmed with 2D NMR techniques like COSY (Correlation Spectroscopy), allow for the unambiguous confirmation of the covalent structure of the molecule.

Fourier-Transform Infrared (FTIR) and Mass Spectrometry Analyses

Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups within a molecule by measuring the absorption of infrared radiation. In a hypothetical analysis of Uridine, 3-(phenylmethyl)-, the FTIR spectrum would be expected to show characteristic absorption bands corresponding to its key structural features. These would include O-H stretching from the ribose hydroxyl groups, C-H stretching from the aromatic benzyl ring and aliphatic ribose ring, C=O stretching from the uracil carbonyl groups, and C=C stretching from the aromatic and uracil rings.

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing the molecular weight and elemental composition of a compound. For Uridine, 3-(phenylmethyl)-, high-resolution mass spectrometry would be used to confirm its exact molecular formula (C₁₆H₁₈N₂O₆). The fragmentation pattern observed in the mass spectrum would provide further structural evidence, showing characteristic fragments resulting from the cleavage of the glycosidic bond or loss of parts of the benzyl or ribose moieties. While specific experimental FTIR and mass spectrometry data for Uridine, 3-(phenylmethyl)- are not detailed in the readily available literature, these techniques remain essential for its initial characterization following synthesis.

Crystallographic Analysis of Uridine, 3-(phenylmethyl)- and its Complexes

X-ray crystallography provides unparalleled, high-resolution detail about the three-dimensional arrangement of atoms within a crystalline solid. This technique can determine precise bond lengths, bond angles, and torsional angles, offering a definitive view of the molecule's conformation in the solid state.

Computational Chemistry Methodologies

Computational chemistry offers powerful tools to investigate the properties of molecules at an atomic level, providing insights that can be difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) Calculations for Electronic and Thermodynamic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For Uridine, 3-(phenylmethyl)-, DFT calculations can be used to predict a wide range of properties. Electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can be calculated to understand the molecule's reactivity and electronic transitions. The molecular electrostatic potential map can be generated to identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is critical for predicting non-covalent interactions.

Thermodynamic properties, including the enthalpy of formation and Gibbs free energy, can also be computed. These calculations help in assessing the relative stability of different conformations of the molecule. While some research has utilized DFT for related reactions, specific studies detailing the electronic and thermodynamic properties of Uridine, 3-(phenylmethyl)- itself are not currently prevalent in the literature.

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Patterns

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. An MD simulation of Uridine, 3-(phenylmethyl)- in an aqueous environment could provide significant insights into its conformational flexibility. These simulations can reveal the dynamic behavior of the ribose ring, the rotation around the glycosidic bond, and the various orientations adopted by the benzyl group.

By tracking these movements, researchers can understand the molecule's conformational stability and identify the most populated low-energy states. When studying the interaction of Uridine, 3-(phenylmethyl)- with a biological target, MD simulations are instrumental in modeling the binding patterns. They can predict the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the molecule within a binding site and can be used to estimate the binding free energy. Currently, specific MD simulation studies focused on Uridine, 3-(phenylmethyl)- have not been published.

Molecular Docking Studies with Biological Targets (e.g., Viral Proteases, Enzyme Active Sites)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for forecasting the binding affinity and mode of a ligand within the active site of a target protein. For nucleoside analogs like 3-benzyluridine, molecular docking studies are pivotal in identifying potential interactions with key biological targets, such as viral proteases and other enzymes.

Viral proteases, essential enzymes for viral replication, are a common target for antiviral drug development. nih.govmdpi.com Docking studies involving uridine derivatives have shown significant binding affinities against proteases like the SARS-CoV-2 main protease. nih.gov These studies calculate a docking score, which represents the binding energy of the ligand-protein complex; a lower score typically indicates a more stable and favorable interaction. nih.gov For instance, various uridine esters have been evaluated against the SARS-CoV-2 main protease (PDB ID: 7BQY), demonstrating their potential to fit within the enzyme's active site. nih.gov

The interactions often involve hydrogen bonds, hydrophobic interactions, and van der Waals forces with key amino acid residues in the active site. researchgate.netmdpi.com In the context of 3-benzyluridine, the phenylmethyl group would be expected to form hydrophobic or π-π stacking interactions within the binding pocket, while the uridine moiety could establish crucial hydrogen bonds.

Enzyme active sites are another critical area of investigation. For example, studies on similar uridine derivatives have explored interactions with enzymes like lanosterol 14α-demethylase (CYP51A1), a key enzyme in fungi. nih.gov Such analyses help rationalize the compound's potential antifungal or antimicrobial activities by demonstrating how it might inhibit essential metabolic pathways. nih.gov

Table 1: Example Molecular Docking Data for Uridine Derivatives against Viral and Fungal Enzymes

| Compound Class | Target Protein | PDB ID | Docking Score (kcal/mol) | Interacting Residues (Example) |

| Uridine Esters | SARS-CoV-2 Main Protease | 7BQY | -7.0 to -8.5 | HIS41, CYS145, GLU166 |

| Uridine Analogs | Lanosterol 14α-demethylase | CYP51A1 | -6.5 to -8.0 | TYR132, HIS377, PHE234 |

| 3-benzyluridine (Hypothetical) | Influenza Virus RNA Polymerase | 3CM8 | Not Available | Not Available |

Prediction of Activity Spectra for Substances (PASS) Analysis

The Prediction of Activity Spectra for Substances (PASS) is a computational tool used to predict the biological activity profile of a compound based on its structural formula. The software compares the structure of the query molecule with a vast database of known bioactive compounds to estimate the probability of it exhibiting various biological activities. clinmedkaz.org The results are presented as a list of potential activities with corresponding probabilities for being active (Pa) and inactive (Pi).

PASS analysis has been successfully applied to various uridine derivatives to predict a wide range of potential biological effects, including antimicrobial and antifungal activities. nih.govnih.gov For a compound like 3-benzyluridine, a PASS analysis would likely predict a spectrum of activities based on the combined structural features of the uridine core and the benzyl substituent.

The prediction process is based on structure-activity relationships derived from the training database. clinmedkaz.org Activities with a high Pa value (typically >0.7) are considered highly probable. This analysis can guide further experimental studies by highlighting the most promising therapeutic avenues to explore. researchgate.net For example, PASS predictions for certain uridine esters indicated promising antifungal functionality, which was subsequently supported by in vitro testing. nih.gov

Table 2: Hypothetical PASS Analysis Results for Uridine, 3-(phenylmethyl)-

| Predicted Biological Activity | Probability to be Active (Pa) | Probability to be Inactive (Pi) |

| Antiviral (Influenza) | 0.815 | 0.007 |

| Antifungal | 0.762 | 0.011 |

| Protein Kinase Inhibitor | 0.713 | 0.025 |

| Antineoplastic | 0.688 | 0.031 |

| Transcriptase Inhibitor | 0.650 | 0.042 |

In silico Exploration of Ligand-Protein Interactions

Beyond initial docking scores, in silico exploration provides a detailed view of the specific molecular interactions between a ligand and its target protein. This analysis is crucial for understanding the mechanism of action and for guiding the rational design of more potent and selective derivatives. nih.govmdpi.com Visualization tools are used to examine the docked conformation and identify all non-covalent interactions. researchgate.net

For 3-benzyluridine, these explorations would focus on how the distinct parts of the molecule contribute to binding.

Hydrogen Bonds: The ribose hydroxyl groups and the nitrogen and oxygen atoms in the uracil ring are prime candidates for forming hydrogen bonds with polar amino acid residues (e.g., serine, threonine, glutamine) in a binding site. mdpi.com

Hydrophobic and Aromatic Interactions: The benzyl group is a key feature for hydrophobic and aromatic interactions. It can fit into hydrophobic pockets within the protein and engage in π-π stacking or cation-π interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan. mdpi.com

By analyzing these interactions, researchers can understand the structure-activity relationship (SAR), which explains how the chemical structure of a molecule relates to its biological activity. nih.gov For example, modifying the substitution pattern on the phenyl ring of 3-benzyluridine could enhance binding affinity by optimizing these hydrophobic or aromatic interactions, a hypothesis that can be initially tested in silico before any chemical synthesis is performed. mdpi.com

Future Research Directions and Preclinical Translational Potential

Further Elucidation of Novel Receptor-Mediated Mechanisms in Biological Systems

Future research on Uridine (B1682114), 3-(phenylmethyl)-, also known as 3-benzyluridine, should prioritize the identification and characterization of its specific molecular targets to better understand its biological effects. Studies have shown that 3-benzyluridine possesses hypnotic activity and acts as a central nervous system (CNS) depressant in mice nih.govnih.govnih.gov. These effects suggest that 3-benzyluridine may interact with specific receptors in the CNS nih.gov. The hypnotic and sedative effects of many compounds are often mediated through interactions with receptors such as the gamma-aminobutyric acid (GABA) receptors, which are the primary inhibitory neurotransmitter receptors in the brain nih.govmdpi.comyoutube.com. Therefore, investigating the potential interaction of 3-benzyluridine with GABA receptors and their various subunits is a logical next step.

While uridine and its nucleotides are known to act on P2Y receptors, the specific interaction of 3-benzyluridine with these or other purinergic receptors has not been extensively studied elte.hunih.gov. Future investigations could explore the binding affinity and functional activity of 3-benzyluridine at different P2Y receptor subtypes, as well as adenosine (B11128) receptors, to determine if these contribute to its pharmacological profile nih.govcreative-proteomics.com. The discovery of a putative uridine-sensitive receptor or binding site in the CNS further supports the need for receptor-binding studies with 3-benzyluridine elte.hu. Elucidating these receptor-mediated mechanisms will be crucial for understanding the full therapeutic potential and possible side effects of this compound.

Targeted Modulation of Pyrimidine (B1678525) Salvage Pathways and Metabolic Networks

A promising direction for future research lies in the targeted modulation of pyrimidine salvage pathways by 3-benzyluridine and its analogs. The pyrimidine salvage pathway is essential for recycling pyrimidine bases and nucleosides, and its enzymes are critical for nucleotide metabolism creative-proteomics.comnih.govguidetomalariapharmacology.org. One key enzyme in this pathway is uridine phosphorylase, which catalyzes the reversible phosphorolysis of uridine to uracil (B121893) and ribose-1-phosphate (B8699412) mdpi.com.

Notably, a related compound, 5-benzylacyclouridine (B1219635), has been identified as a potent and specific inhibitor of uridine phosphorylase bohrium.com. This suggests that the benzyl (B1604629) group in such compounds plays a significant role in their interaction with the enzyme. Investigating whether 3-benzyluridine also inhibits uridine phosphorylase or other key enzymes in the pyrimidine salvage pathway, such as uridine kinase, is a critical area for future studies nih.gov. Modulation of these enzymes could have significant implications for cellular metabolism and could be exploited for therapeutic purposes, such as enhancing the efficacy of certain anticancer drugs mdpi.com. Furthermore, understanding the metabolic fate of 3-benzyluridine is important, as its metabolites may also possess biological activity nih.govnih.gov. A study in mice identified N3-benzyluracil as a metabolite of 3-benzyluridine, although the hypnotic effects were attributed to the parent compound itself nih.gov.

Rational Design and Synthesis of Highly Selective and Potent Uridine, 3-(phenylmethyl)- Analogs

The rational design and synthesis of novel analogs of 3-benzyluridine present a significant opportunity to develop more selective and potent therapeutic agents. The existing research on N3-substituted pyrimidine nucleosides provides a solid foundation for understanding the structure-activity relationships (SAR) of this class of compounds researchgate.netnih.govresearchgate.net. For instance, it has been demonstrated that modifications at the N3 position of the uridine ring can significantly influence biological activity, including hypnotic and antinociceptive effects researchgate.net.

Future synthetic efforts should focus on systematic modifications of the 3-benzyl group of Uridine, 3-(phenylmethyl)-. This could involve introducing various substituents onto the phenyl ring to explore the effects of electronics and sterics on activity and selectivity. Additionally, altering the linker between the phenyl ring and the N3 position of uridine could provide insights into the optimal conformation for target engagement. The synthesis of a library of such analogs would enable comprehensive SAR studies, leading to the identification of compounds with improved potency and a more desirable pharmacological profile. The development of efficient synthetic routes will be crucial for generating these diverse analogs for biological evaluation nih.govnih.gov.

Expansion into Additional Preclinical Disease Models for Therapeutic Exploration

The established CNS depressant and hypnotic effects of 3-benzyluridine in mice suggest its potential therapeutic application in a range of neurological disorders nih.govnih.gov. Future preclinical research should expand the evaluation of this compound into various disease models to explore its full therapeutic potential. Given its hypnotic properties, models of insomnia and other sleep disorders would be a primary area of investigation.

Furthermore, the general CNS depressant activity of 3-benzyluridine suggests that it could be beneficial in conditions characterized by neuronal hyperexcitability, such as epilepsy drugtargetreview.compsychogenics.comtranspharmation.com. Preclinical studies in established animal models of seizures and epilepsy are warranted to assess the anticonvulsant potential of 3-benzyluridine bohrium.comaesnet.org. The neuroprotective effects of uridine and some of its analogs also open the door to investigating 3-benzyluridine in models of neurodegenerative diseases nih.govresearchgate.net. Additionally, given that many uridine analogs exhibit anticancer properties, exploring the efficacy of 3-benzyluridine in preclinical cancer models could unveil new therapeutic avenues nih.govrsc.orgnih.govresearchgate.net. A thorough preclinical evaluation across a spectrum of relevant disease models will be essential to identify the most promising clinical applications for this compound and its future analogs aesnet.orgresearchgate.net.

Integration of Advanced Computational Methods with Experimental Validation for Drug Discovery Initiatives

The integration of advanced computational methods with experimental validation will be instrumental in accelerating the discovery and development of drugs based on the 3-benzyluridine scaffold. In silico techniques, such as molecular docking and molecular dynamics simulations, can be employed to predict the binding of 3-benzyluridine and its analogs to potential biological targets, including CNS receptors and enzymes of the pyrimidine salvage pathway rsc.orgnih.govresearchgate.netresearchgate.net. These computational models can help prioritize the synthesis of the most promising compounds and provide insights into the molecular basis of their activity researchgate.netnih.gov.

For these in silico predictions to be meaningful, they must be rigorously validated through experimental assays guidetomalariapharmacology.orgnih.govnih.gov. This involves synthesizing the computationally designed compounds and evaluating their biological activity in relevant in vitro and in vivo models guidetomalariapharmacology.orgnih.gov. This iterative cycle of computational design and experimental validation can significantly streamline the drug discovery process, leading to the more rapid identification of lead candidates with optimized properties nih.gov. Such an integrated approach will be crucial for efficiently exploring the chemical space around 3-benzyluridine and realizing its full therapeutic potential.

Q & A

Q. What are the established synthetic routes for 3-(phenylmethyl)uridine, and what analytical methods are critical for verifying its purity and structure?

Answer: Synthesis typically involves nucleophilic substitution or benzylation of uridine derivatives. Key steps include protecting the ribose hydroxyl groups to ensure regioselective benzylation at the 3-position. Post-synthesis, purity is assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and thin-layer chromatography (TLC, silica gel) . Structural confirmation requires:

- NMR spectroscopy : - and -NMR to confirm benzyl group integration and uridine backbone integrity.

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] or [M+Na]) .

- Melting point analysis : Consistency with literature values ensures crystallinity and purity.

Q. How can researchers optimize the solubility and stability of 3-(phenylmethyl)uridine in aqueous and organic solvents for in vitro assays?

Answer:

- Solubility testing : Use DMSO as a stock solvent (10–50 mM) with dilution into phosphate-buffered saline (PBS) or cell culture media. Monitor precipitation via dynamic light scattering (DLS) .

- Stability studies : Employ LC-MS to track degradation under varying pH (4–9), temperatures (4–37°C), and light exposure. Add antioxidants (e.g., 0.1% BHT) to organic solvents to prevent oxidation .

Q. What spectroscopic databases or reference standards are recommended for characterizing 3-(phenylmethyl)uridine derivatives?

Answer:

- PubChem or ChemSpider : Cross-reference NMR and MS data with existing entries for uridine analogs .

- Commercial standards : Use uridine or benzylated nucleoside standards (e.g., Sigma-Aldrich) as chromatographic retention time controls .

Advanced Research Questions

Q. How can contradictory spectroscopic data for 3-(phenylmethyl)uridine derivatives be resolved in structural elucidation?

Answer:

- Multi-technique validation : Combine - COSY and HSQC NMR to resolve overlapping proton signals caused by benzyl group rotamers .

- X-ray crystallography : If crystals are obtainable, compare experimental unit cell parameters with Cambridge Structural Database entries .

- Computational modeling : Use DFT calculations (e.g., Gaussian) to simulate NMR chemical shifts and match experimental data .

Q. What experimental designs are suitable for investigating the enzymatic stability of 3-(phenylmethyl)uridine in biological systems?

Answer:

- In vitro enzyme assays : Incubate the compound with nucleoside phosphorylases (e.g., thymidine phosphorylase) and quantify degradation via UV-Vis spectroscopy (λ = 260 nm) .

- Metabolite profiling : Use -labeled 3-(phenylmethyl)uridine and autoradiography to track metabolic byproducts in cell lysates .

- LC-MS/MS : Develop MRM transitions for parent and potential metabolites (e.g., de-benzylated uridine) .

Q. How can researchers address batch-to-batch variability in 3-(phenylmethyl)uridine synthesis for reproducible pharmacological studies?

Answer:

- Process optimization : Standardize reaction conditions (e.g., temperature, solvent ratios) using design-of-experiments (DoE) approaches .

- Quality control (QC) protocols : Implement in-process HPLC monitoring and stringent post-synthesis QC (e.g., ≥95% purity by area normalization) .

- Data sharing : Use FAIR-compliant repositories (e.g., Chemotion) to document synthesis parameters and analytical metadata .

Q. What strategies are effective for studying the cellular uptake and subcellular localization of 3-(phenylmethyl)uridine?

Answer:

- Fluorescent tagging : Conjugate with Cy5 or FITC via a cleavable linker and image via confocal microscopy .

- Radiolabeling : Synthesize -labeled derivatives and quantify uptake via scintillation counting in fractionated organelles .

- Mass spectrometry imaging (MSI) : Use MALDI-TOF to map spatial distribution in tissue sections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.